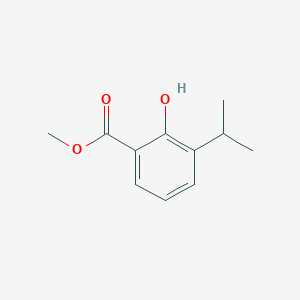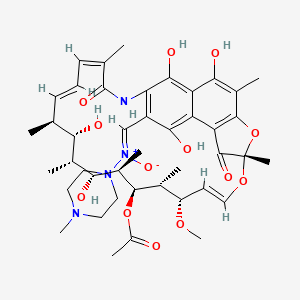
2'-N-hydroxyrifampicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-N-hydroxyrifampicin is a derivative of rifampicin, an antibiotic widely used to treat bacterial infections such as tuberculosis and leprosy. This compound is formed through the N-hydroxylation of rifampicin, resulting in a molecule with distinct chemical and biological properties . The modification at the 2’ position of rifampicin introduces a hydroxyl group, which significantly alters its activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-N-hydroxyrifampicin typically involves the enzymatic hydroxylation of rifampicin. The enzyme rifampicin monooxygenase, found in bacteria such as Rhodococcus equi and Nocardia farcinica, catalyzes this reaction . The reaction conditions include the presence of NAD(P)H and molecular oxygen, which are essential for the hydroxylation process .
Industrial Production Methods: Industrial production of 2’-N-hydroxyrifampicin can be achieved through biotransformation processes using microbial cultures that express rifampicin monooxygenase. This method leverages the natural enzymatic activity of these microorganisms to convert rifampicin into its hydroxylated form .
Análisis De Reacciones Químicas
Types of Reactions: 2’-N-hydroxyrifampicin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2’ position can be further oxidized to form additional derivatives.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group under appropriate conditions.
Major Products:
Aplicaciones Científicas De Investigación
2’-N-hydroxyrifampicin has several scientific research applications across different fields:
Chemistry: It serves as a model compound for studying the effects of hydroxylation on antibiotic activity and stability.
Mecanismo De Acción
2’-N-hydroxyrifampicin exerts its effects by inhibiting bacterial DNA-dependent RNA polymerase, similar to rifampicin . The hydroxylation at the 2’ position, however, reduces its binding affinity to the enzyme, resulting in lower antimicrobial activity . This modification also affects the compound’s stability and solubility, influencing its pharmacokinetic properties .
Comparación Con Compuestos Similares
Rifampicin: The parent compound, widely used as an antibiotic.
2’-hydroxyrifampicin: Another hydroxylated derivative with different properties.
4-oxo-rifampicin: A metabolite formed through further oxidation of 2’-N-hydroxyrifampicin.
Uniqueness: 2’-N-hydroxyrifampicin is unique due to its specific hydroxylation at the 2’ position, which significantly alters its biological activity and stability compared to other derivatives. This makes it a valuable compound for studying the effects of chemical modifications on antibiotic efficacy and resistance mechanisms .
Propiedades
Número CAS |
51963-55-4 |
|---|---|
Fórmula molecular |
C43H58N4O13 |
Peso molecular |
838.9 g/mol |
Nombre IUPAC |
1-(13-acetyloxy-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-26-yl)-N-(4-methylpiperazin-1-yl)methanimine oxide |
InChI |
InChI=1S/C43H58N4O13/c1-21-12-11-13-22(2)42(55)44-33-28(20-47(56)46-17-15-45(9)16-18-46)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,60-40)58-19-14-29(57-10)23(3)39(59-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,44,55) |
Clave InChI |
PADXLTATLMUKBQ-UHFFFAOYSA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=[N+](N5CCN(CC5)C)[O-])C |
SMILES isomérico |
CC1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=[N+](\N5CCN(CC5)C)/[O-])\C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=[N+](N5CCN(CC5)C)[O-])C |
Sinónimos |
rifampicin N-oxide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



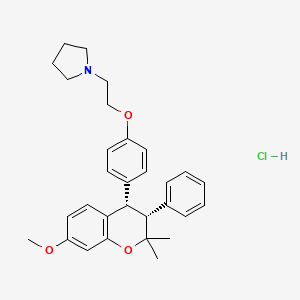
![1,1,1-Trimethyl-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-N-(trimethylsilyl)silanamine](/img/structure/B3328727.png)

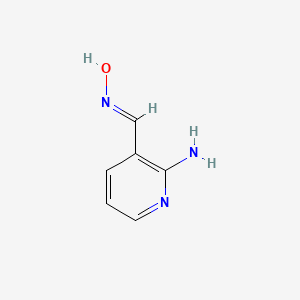
![3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline](/img/structure/B3328745.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[(4-methyl-1-piperazinyl)sulfonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3328778.png)
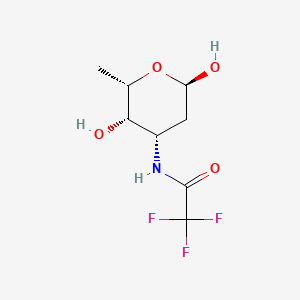
![4-[2-(Diethylamino)ethoxy]benzophenone hydrochloride](/img/structure/B3328806.png)
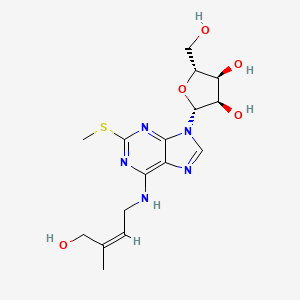
![4,4,8,8,12,12-Hexamethyl-8,12-dihydro-4H-benzo[9,1]quinolizino[3,4,5,6,7-defg]acridine](/img/structure/B3328817.png)
